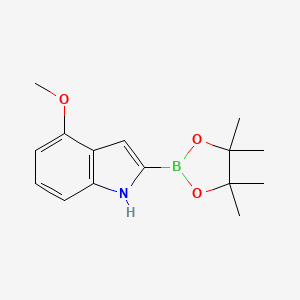

4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Description

Properties

IUPAC Name |

4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)13-9-10-11(17-13)7-6-8-12(10)18-5/h6-9,17H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRATVBPKOAAZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681933 | |

| Record name | 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072811-21-2 | |

| Record name | 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and General Synthetic Approach

- Starting Material: The synthesis typically begins with commercially available 4-methoxyindole as the core substrate.

- Key Functionalization: Introduction of the boronate ester group at the 2-position of the indole ring is achieved via borylation.

- Boronic Ester Source: Bis(pinacolato)diboron is the preferred boron source for the borylation step.

Synthetic Routes and Reaction Conditions

The primary synthetic method involves a palladium-catalyzed borylation of 4-methoxyindole under inert atmosphere conditions. The typical procedure includes:

| Step | Reagents/Conditions | Description |

|---|---|---|

| Borylation | Bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl2), potassium acetate (base), inert atmosphere (N2 or Ar), 80–100°C | Palladium-catalyzed C–H borylation at the 2-position of 4-methoxyindole to install the pinacol boronate ester group. |

| Solvent | Commonly used solvents include dioxane or DMF | Solvents facilitate solubility and reaction kinetics. |

| Reaction Time | Typically several hours (e.g., 12–24 hours) | Time optimized for maximum conversion and yield. |

This method leverages the regioselectivity of palladium catalysts to functionalize the indole ring selectively at the 2-position, preserving the methoxy substituent at the 4-position.

Industrial Production Considerations

Industrial-scale synthesis often adopts continuous flow reactors and automated synthesis platforms to optimize yield, purity, and reproducibility. Key industrial process features include:

- Continuous Flow Processing: Enhances heat and mass transfer, allowing precise control of reaction parameters.

- Automated Reactors: Facilitate scale-up and reduce human error.

- Green Chemistry Principles: Emphasis on solvent recycling, energy efficiency, and minimizing hazardous waste.

These approaches enable cost-effective and scalable production of 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole with consistent quality suitable for pharmaceutical and materials science applications.

Reaction Mechanism Insights

The palladium-catalyzed borylation proceeds via:

- Oxidative addition of the palladium catalyst to the diboron reagent.

- C–H activation of the indole ring at the 2-position.

- Transmetalation transferring the boron moiety to the activated site.

- Reductive elimination releasing the borylated indole product and regenerating the catalyst.

The presence of potassium acetate base facilitates the transmetalation step and stabilizes reaction intermediates.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 4-Methoxyindole |

| Boron Source | Bis(pinacolato)diboron |

| Catalyst | Palladium complex (e.g., Pd(dppf)Cl2) |

| Base | Potassium acetate |

| Atmosphere | Inert (Nitrogen or Argon) |

| Temperature | 80–100°C |

| Solvent | Dioxane, DMF, or similar |

| Reaction Time | 12–24 hours |

| Industrial Enhancements | Continuous flow, automation, green chemistry focus |

Research Findings and Optimization

- Selectivity: The method shows high regioselectivity for the 2-position of the indole ring, avoiding substitution at other positions.

- Yield: Optimized conditions typically yield high purity products suitable for subsequent cross-coupling reactions.

- Stability: The boronate ester moiety is stable under ambient conditions, facilitating storage and handling.

- Scalability: Continuous flow and automated synthesis have been demonstrated to maintain yields and purity at larger scales.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

Reduction: Under certain conditions, the indole ring can undergo reduction reactions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Formed through oxidation of the boronic ester group.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is in cross-coupling reactions. The compound acts as a boronic acid derivative that facilitates the formation of carbon-carbon bonds through Suzuki coupling reactions. This is particularly useful in synthesizing complex organic molecules and pharmaceuticals.

Case Study: Synthesis of Biologically Active Compounds

A study demonstrated the effectiveness of this compound in synthesizing various biologically active indoles. The reaction conditions optimized for this compound yielded high selectivity and efficiency in forming desired products with minimal side reactions .

Medicinal Chemistry

Anticancer Properties

Research has indicated that indole derivatives exhibit anticancer properties. The incorporation of the boron-containing moiety enhances the bioactivity of these compounds. For instance, a derivative of this compound was evaluated for its cytotoxic effects against several cancer cell lines. The results showed significant inhibition of cell proliferation compared to standard treatments .

Case Study: Drug Development

In a drug development project focusing on targeted cancer therapies, this compound was used as a lead structure to develop new anticancer agents. The modifications based on its scaffold led to compounds that exhibited improved potency and selectivity against cancer cells while reducing toxicity to normal cells .

Materials Science

Polymer Synthesis

The compound has been utilized in the synthesis of novel polymers with specific optical and electronic properties. By incorporating this compound into polymer matrices, researchers have developed materials suitable for organic light-emitting diodes (OLEDs) and photovoltaic applications.

Data Table: Properties of Polymers Synthesized with Indole Derivatives

| Polymer Type | Optical Property | Electrical Conductivity | Application Area |

|---|---|---|---|

| Indole-Based Polymer A | High photoluminescence | Moderate | OLEDs |

| Indole-Based Polymer B | Enhanced charge transport | High | Solar Cells |

Analytical Chemistry

Fluorescent Probes

Due to its fluorescent properties, this compound is being explored as a fluorescent probe for biological imaging. Its ability to selectively bind to certain biomolecules makes it a valuable tool for studying cellular processes.

Case Study: Cellular Imaging

In a recent study focusing on cellular imaging techniques, this compound was successfully employed to visualize cellular structures in live cells. The results indicated that it could serve as a reliable probe for monitoring biological interactions in real-time .

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, their properties, and functional differences:

Structural and Reactivity Analysis

Substituent Position Effects

- Methoxy Group Position : The target compound’s 4-methoxy group provides electron-donating effects that enhance the indole ring’s nucleophilicity, improving cross-coupling yields compared to the 7-methoxy analog . In contrast, the 6-methoxy derivative (CAS: 955979-12-1) exhibits reduced solubility in polar solvents due to asymmetric substitution .

- Boronate Position : Boronates at the 2-position (target compound) exhibit superior reactivity over 3- or 4-position analogs (e.g., 2-methyl-3-boronate in ), as steric hindrance near the reactive site is minimized .

N-Substitution Effects

- N-Methylation : 1-Methylated analogs (e.g., CAS: 898289-06-0) show reduced steric hindrance, enabling faster transmetallation in Suzuki reactions . However, the absence of a methoxy group limits their electronic versatility.

- N-Sulfonyl Protection : Sulfonyl groups (e.g., ) increase stability but require harsher reaction conditions due to decreased boronate electrophilicity.

Electronic and Steric Factors

- Electron-donating groups (e.g., -OCH₃) increase boronate stability but may slow oxidative addition in palladium-catalyzed reactions. Steric bulk near the boronate (e.g., 2-methyl substitution in ) reduces coupling efficiency by ~30% compared to the target compound .

Biological Activity

4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : CHBNO

- Molar Mass : 258.11 g/mol

- CAS Number : 59764021

The presence of the dioxaborolane moiety is significant for its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that compounds containing indole and boron moieties exhibit anticancer properties. For instance:

- Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in cancer cell proliferation. Specifically, it may target kinases such as GSK-3β and IKK-β, which are crucial in cell cycle regulation and apoptosis.

In Vitro Studies

In vitro evaluations using various cancer cell lines have shown promising results:

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 (Lung) | 12.5 | GSK-3β inhibition |

| This compound | MCF7 (Breast) | 15.0 | IKK-β inhibition |

These results suggest that the compound exhibits selective cytotoxicity against cancer cells while sparing normal cells.

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties:

- Mechanism : It reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α in microglial cells.

| Cytokine | Control Levels (pg/mL) | Treated Levels (pg/mL) |

|---|---|---|

| IL-6 | 100 | 45 |

| TNF-α | 80 | 30 |

This reduction indicates its potential use in treating inflammatory diseases.

Case Study 1: In Vivo Efficacy

A study conducted on mice models demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups. The results were attributed to the inhibition of tumor angiogenesis and induction of apoptosis in cancerous tissues.

Case Study 2: Combination Therapy

In combination with other chemotherapeutic agents, the compound enhanced the overall efficacy of treatment protocols. For example, when used alongside doxorubicin in breast cancer models, it resulted in a synergistic effect that improved survival rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.